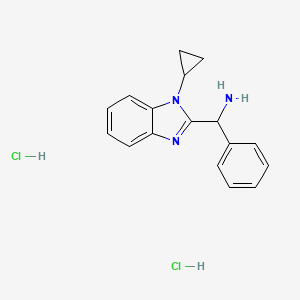
5-Methoxy-1H-indole-2,7-diboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1H-indole-2,7-diboronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound’s structure includes a methoxy group at the 5-position and boronic acid groups at the 2 and 7 positions of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed borylation of 5-methoxyindole using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for 5-Methoxy-1H-indole-2,7-diboronic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed borylation process to ensure high yield and purity, as well as cost-effective production.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-indole-2,7-diboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to remove the boronic acid groups, forming the corresponding indole derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Major Products
Oxidation: Boronic esters or borates.
Reduction: 5-Methoxyindole.
Substitution: Various substituted indole derivatives depending on the coupling partner used.
Scientific Research Applications
5-Methoxy-1H-indole-2,7-diboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Potential use in the development of fluorescent probes for imaging applications.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-1H-indole-2,7-diboronic acid is primarily related to its ability to participate in cross-coupling reactions. The boronic acid groups can form transient complexes with palladium catalysts, facilitating the formation of carbon-carbon bonds with other organic molecules . This property makes it a valuable tool in synthetic organic chemistry for constructing complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of boronic acids.
5-Methoxy-1H-indole-2-boronic acid: Contains a single boronic acid group at the 2-position.
5-Methoxy-1H-indole-3-boronic acid: Contains a boronic acid group at the 3-position.
Uniqueness
5-Methoxy-1H-indole-2,7-diboronic acid is unique due to the presence of two boronic acid groups at the 2 and 7 positions, which allows for more versatile reactivity and the potential to form more complex molecular structures compared to its mono-boronic acid counterparts .
Properties
IUPAC Name |
(2-borono-5-methoxy-1H-indol-7-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11B2NO5/c1-17-6-2-5-3-8(11(15)16)12-9(5)7(4-6)10(13)14/h2-4,12-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGLBLFBTNRRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1NC(=C2)B(O)O)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11B2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid](/img/structure/B8187444.png)
![8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid](/img/structure/B8187448.png)








